Haploside C
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Overview
Description
Haploside C is a flavonoid compound known for its anti-inflammatory, antioxidant, and anticarcinogenic properties . It is an acylated glycoside of limocitrin, isolated from the plant species Haplophyllum perforatum. The molecular formula of this compound is C31H36O18, and it has a molecular weight of 696.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Haploside C involves the acylation of limocitrin with specific glycosides. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process. The detailed synthetic route is often proprietary and specific to research laboratories.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the extraction of the compound from natural sources such as Haplophyllum perforatum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Haploside C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced flavonoid derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and methanol are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Haploside C has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: this compound is studied for its potential anti-inflammatory and antioxidant effects.
Medicine: The compound is researched for its anticarcinogenic properties and potential therapeutic applications in cancer treatment.
Industry: this compound is used in the development of nutraceuticals and natural health products.
Mechanism of Action
The mechanism of action of Haploside C involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticarcinogenic Properties: this compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Haploside C is unique among flavonoids due to its specific glycoside structure and biological activities. Similar compounds include:
Haploside A: Another acylated glycoside of limocitrin with similar pharmacological activities.
Haploside B: Shares structural similarities with this compound and exhibits comparable biological effects.
Isoflavones: A class of flavonoids with similar antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRFKDDIGORCC-LHYXFQTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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